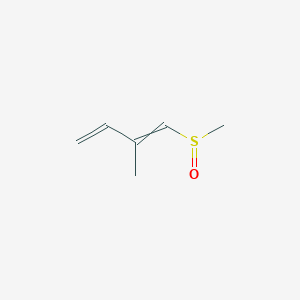![molecular formula C13H17ClO3 B14629496 (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 53548-23-5](/img/structure/B14629496.png)
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a propanoic acid moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid typically involves several steps:
Chlorination: The starting material, 4-chloro-5-methyl-2-(propan-2-yl)phenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated phenol is then esterified with a suitable esterifying agent, such as ethyl chloroformate, to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[4-Chloro-2-(propan-2-yl)phenoxy]propanoic acid: Lacks the methyl group at the 5-position.
(2R)-2-[4-Bromo-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-[4-Chloro-5-methyl-2-(ethyl)phenoxy]propanoic acid: Has an ethyl group instead of an isopropyl group.
Uniqueness
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group and the specific positioning of the chlorine and methyl groups can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
53548-23-5 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-7(2)10-6-11(14)8(3)5-12(10)17-9(4)13(15)16/h5-7,9H,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
GUDSBBMRPAATAD-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)O[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


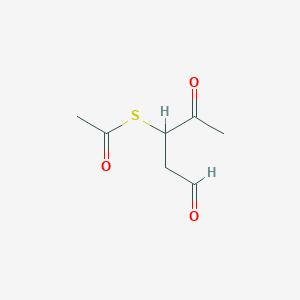
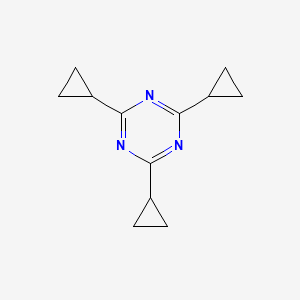
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
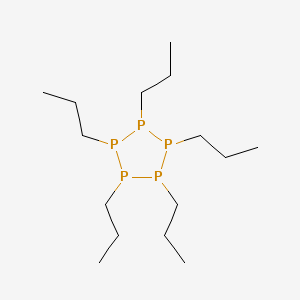
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

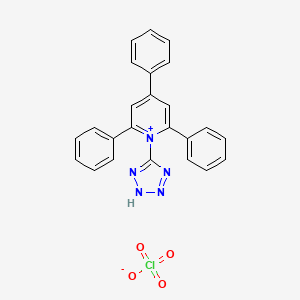
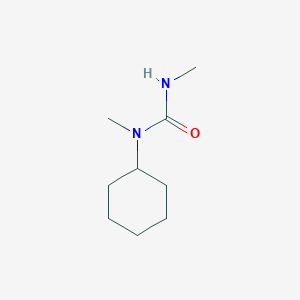
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
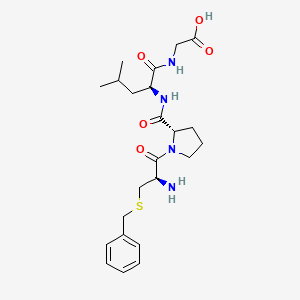
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
